molecular formula C21H20N4O4S2 B14095404 1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B14095404
M. Wt: 456.5 g/mol
InChI Key: UPWNSMPTFLGIPL-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound that features a thiazole ring, a benzene ring, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of benzothiazole derivatives with appropriate methylating agents such as iodomethane . The reaction conditions often require the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and scalability, involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its combination of a thiazole ring with a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications .

Properties

Molecular Formula

C21H20N4O4S2

Molecular Weight

456.5 g/mol

IUPAC Name

1,3,4-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,6-dioxopyrimidine-5-sulfonamide

InChI

InChI=1S/C21H20N4O4S2/c1-12-5-10-16-17(11-12)30-19(22-16)14-6-8-15(9-7-14)23-31(28,29)18-13(2)24(3)21(27)25(4)20(18)26/h5-11,23H,1-4H3

InChI Key

UPWNSMPTFLGIPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(N(C(=O)N(C4=O)C)C)C

Origin of Product

United States

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